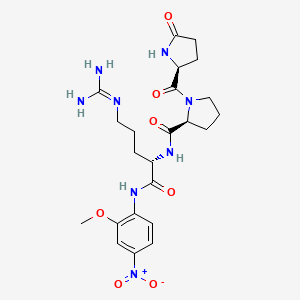
872036-64-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number 872036-64-1 is known as Insulin alpha-chain 1-13 . It is a human leucocyte antigen (HLA)-DR4-restricted epitope that comprises the first 13 amino acids of the insulin A-chain .
Molecular Structure Analysis
The molecular formula of Insulin alpha-chain 1-13 is C66H118N20O22S3 . The IUPAC name is (2S,5S,8R,11S,14S,17S,20R,23R,26S,29S)-26-(3-amino-3-oxopropyl)-11-((S)-sec-butyl)-29-((2S,5S,11S,14S)-14,18-diamino-5-((S)-sec-butyl)-11-(3-guanidinopropyl)-2-isopropyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazaoctadecanamido)-17-(®-1-hydroxyethyl)-5,14-bis(hydroxymethyl)-2-isobutyl-8,20,23-tris(mercaptomethyl)-4,7,10,13,16,19,22,25,28-nonaoxo-3,6,9,12,15,18,21,24,27-nonaazadotriacontanedioic acid .Physical And Chemical Properties Analysis
The molecular weight of Insulin alpha-chain 1-13 is 1639.96 . It is soluble in DMSO . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Nanoparticle Synthesis
- The compound is significant in the synthesis of inorganic nanoparticles, a process crucial for the development of new materials in the chemical industry. This has implications for advancements in areas like electronics, where novel semiconducting materials have evolved from vacuum tubes to modern chips (Cushing, Kolesnichenko, & O'Connor, 2004).
Health Care Research
- It plays a role in health care research, especially in systematic approaches to assess the strength of scientific evidence, which is fundamental for making evidence-based health-care decisions (West et al., 2002).
Electrochemical Behavior
- Research on thin-film analogs of Mg (Zn, Cu, Al) 2 involves the compound, contributing to understanding the electrochemical behaviors essential for various scientific and industrial applications (Ramgopal, Schmutz, & Frankel, 2001).
Data Sharing in Science
- The compound is pertinent in studies exploring data sharing practices among scientists, which is a critical part of the scientific method allowing for the verification of results and furthering research (Tenopir et al., 2011).
Scientific Software Frameworks
- It's involved in the development and use of scientific software frameworks, which are crucial for improving programming productivity in scientific research applications (Appelbe, Moresi, Quenette, & Simter, 2007).
Nursing Science
- This compound is relevant in nursing science, especially in the context of translational research, bridging the gap between basic research findings and their application in clinical practice (Grady, 2010).
Accelerating Scientific Discoveries
- Hackathons have been identified as a means to accelerate scientific discoveries, and this compound is integral in such collaborative efforts that enhance the peer review process and reproducibility of scientific analyses (Ghouila et al., 2018).
Clinical Knowledge and Science
- In medical science, this compound contributes to understanding the integration of clinical knowledge, which is more than just the results of controlled experiments but also includes interpretive action and interaction factors (Malterud, 2001).
Reproducibility in Science
- It is part of research addressing the reproducibility crisis in basic and preclinical research, emphasizing the need for good scientific practice and reliable data (Begley & Ioannidis, 2015).
Scientific Credibility
- The compound is involved in discussions around reinforcing scientific credibility and addressing the loss of respect for scientific authority globally (Vekemans, 2023).
Propriétés
Numéro CAS |
872036-64-1 |
|---|---|
Formule moléculaire |
C₆₆H₁₁₈N₂₀O₂₂S₃ |
Poids moléculaire |
1639.96 |
Séquence |
One Letter Code: KRGIVEQCCTSICSL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









